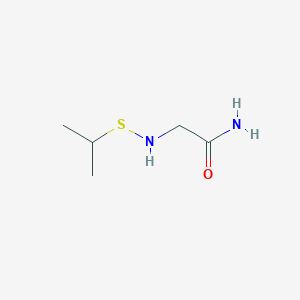![molecular formula C16H24N2O B13871454 2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B13871454.png)
2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde is an organic compound with the molecular formula C13H18N2O It is a derivative of benzaldehyde, featuring a piperazine ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde typically involves the reaction of 2,4,6-trimethylbenzaldehyde with 4-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Formation of 2,4,6-trimethylbenzoic acid.
Reduction: Formation of 2,4,6-trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: A closely related compound with a similar structure but lacking the trimethyl substitution on the benzene ring.
3-(4-Methylpiperazin-1-yl)aniline: Another related compound featuring a piperazine ring but with an aniline group instead of an aldehyde group.
Uniqueness
2,4,6-Trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde is unique due to the presence of both the trimethyl-substituted benzene ring and the piperazine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C16H24N2O |
|---|---|
分子量 |
260.37 g/mol |
IUPAC 名称 |
2,4,6-trimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde |
InChI |
InChI=1S/C16H24N2O/c1-12-9-13(2)16(11-19)14(3)15(12)10-18-7-5-17(4)6-8-18/h9,11H,5-8,10H2,1-4H3 |
InChI 键 |
CIOXOLWFONAKKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1CN2CCN(CC2)C)C)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13871391.png)

![4-amino-N-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13871407.png)




![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871449.png)
![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13871461.png)


![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]propane-2-sulfonamide](/img/structure/B13871474.png)

